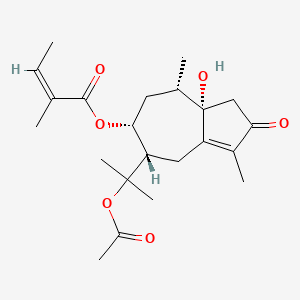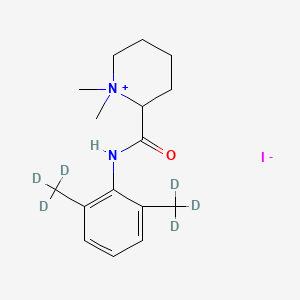
1β-羟基托里林
描述
1beta-Hydroxytorilin is a sesquiterpenoid compound isolated from the fruits of Torilis japonica. It exhibits notable cytotoxicity against various human tumor cell lines, including A549, SK-OV-3, SK-MEL-2, and HCT15
科学研究应用
1beta-Hydroxytorilin has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying sesquiterpenoid synthesis and reactivity.
Medicine: Potential therapeutic applications are being explored, especially in developing anti-cancer drugs.
作用机制
Target of Action
1beta-Hydroxytorilin is a sesquiterpenoid compound . It has been found to exhibit cytotoxicity against human A549, SK-OV-3, SK-MEL-2, and HCT15 tumor cells . .
Mode of Action
Its cytotoxic effects suggest that it may interact with cellular components or processes that are crucial for the survival and proliferation of cancer cells .
Biochemical Pathways
Given its cytotoxic effects, it is plausible that it may interfere with pathways related to cell survival, growth, and proliferation .
Result of Action
1beta-Hydroxytorilin has been found to exhibit cytotoxic effects against several human tumor cell lines, including A549, SK-OV-3, SK-MEL-2, and HCT15 . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
生化分析
Biochemical Properties
1beta-Hydroxytorilin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It exhibits cytotoxicity against human A549, SK-OV-3, SK-MEL-2, and HCT15 tumor cells . The compound interacts with various cellular components, leading to the inhibition of cell proliferation and induction of apoptosis. The exact nature of these interactions involves binding to specific enzymes and proteins, disrupting their normal function and leading to cell death.
Cellular Effects
1beta-Hydroxytorilin exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in tumor cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, 1beta-Hydroxytorilin affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell viability.
Molecular Mechanism
The molecular mechanism of 1beta-Hydroxytorilin involves its interaction with key biomolecules within the cell. The compound binds to specific enzymes, inhibiting their activity and leading to the accumulation of toxic metabolites. This inhibition triggers a cascade of events, including the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins. Furthermore, 1beta-Hydroxytorilin modulates gene expression by affecting transcription factors and epigenetic regulators, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1beta-Hydroxytorilin change over time. The compound exhibits stability under specific conditions, but its degradation can occur when exposed to light or high temperatures . Long-term studies have shown that 1beta-Hydroxytorilin maintains its cytotoxic effects on tumor cells over extended periods, although its potency may decrease due to gradual degradation. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function persist, with sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 1beta-Hydroxytorilin vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, 1beta-Hydroxytorilin can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxic side effects. These findings highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
1beta-Hydroxytorilin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This process results in the formation of metabolites that can either enhance or diminish its cytotoxic effects. Additionally, 1beta-Hydroxytorilin affects metabolic flux by altering the levels of key metabolites, influencing cellular energy production and biosynthetic pathways.
Transport and Distribution
Within cells and tissues, 1beta-Hydroxytorilin is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cell, 1beta-Hydroxytorilin localizes to specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its cytotoxic effects. The distribution of 1beta-Hydroxytorilin within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 1beta-Hydroxytorilin plays a critical role in its activity and function. The compound is directed to specific compartments within the cell, including the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential . Additionally, 1beta-Hydroxytorilin may undergo post-translational modifications that influence its targeting to specific organelles. These modifications can enhance its cytotoxic effects by ensuring its accumulation in regions where it can effectively interact with key biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: 1beta-Hydroxytorilin can be synthesized through the extraction of the methylene chloride-soluble fraction of the methanolic extract of Torilis japonica fruits . The process involves repeated silica gel chromatography to isolate the compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically documented for 1beta-Hydroxytorilin. The compound is primarily obtained through natural extraction processes from plant sources.
化学反应分析
Types of Reactions: 1beta-Hydroxytorilin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 1beta-Hydroxytorilin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
相似化合物的比较
- Torilin
- 1alpha-Hydroxytorilin
These compounds share a similar sesquiterpenoid backbone but differ in their functional groups and biological activities.
属性
IUPAC Name |
[(5S,6R,8S,8aS)-5-(2-acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O6/c1-8-12(2)20(25)27-19-9-13(3)22(26)11-18(24)14(4)16(22)10-17(19)21(6,7)28-15(5)23/h8,13,17,19,26H,9-11H2,1-7H3/b12-8-/t13-,17-,19+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHITMOTGBUVPS-CKPVPAQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@]2(CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




